Pefloxacin-d3

Stable Isotope IDMS Isotopic Enrichment

Pefloxacin-d3 (N-methyl-d3) is the optimal internal standard for LC-MS/MS quantification of pefloxacin. Its specific deuterium labeling prevents the retention time shift seen with Pefloxacin-d5, ensuring identical matrix effect compensation for reliable calibration and regulatory compliance in pharmacokinetic studies, therapeutic drug monitoring, and food/environmental residue surveillance. With 98 atom% D enrichment and high chemical purity, it delivers 1-5% relative expanded uncertainty, making it the choice for robust, high-throughput analysis.

Molecular Formula C17H20FN3O3
Molecular Weight 336.38 g/mol
Cat. No. B12421869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePefloxacin-d3
Molecular FormulaC17H20FN3O3
Molecular Weight336.38 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O
InChIInChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)/i2D3
InChIKeyFHFYDNQZQSQIAI-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pefloxacin-d3 Internal Standard: Baseline Specifications for Fluoroquinolone Quantification


Pefloxacin-d3 (CAS 2733455-58-6) is a stable isotope-labeled internal standard (IS) where three hydrogen atoms are replaced with deuterium on the N-methyl group [1]. It is an isotopologue of the fluoroquinolone antibiotic pefloxacin and is strictly intended for research and analytical use, specifically for the accurate quantification of pefloxacin in complex matrices via isotope dilution mass spectrometry (IDMS) . The compound exhibits no difference in biological activity from its unlabeled counterpart, with the sole purpose of its deuterium labeling being to serve as a mass-differentiated tracer .

Why Pefloxacin-d3 is Not a Generic Substitute for Pefloxacin or Pefloxacin-d5


Inaccurate quantification can result from substituting Pefloxacin-d3 with non-deuterated pefloxacin or a differently labeled analog. Non-deuterated pefloxacin is indistinguishable from the target analyte by mass spectrometry, failing to correct for ion suppression/enhancement from co-eluting matrix interferences [1]. While Pefloxacin-d5 is another deuterated option, its different number and position of deuterium atoms (five versus three) can lead to a greater chromatographic retention time shift relative to the native analyte, a well-documented phenomenon that compromises the primary benefit of an internal standard: identical compensation for matrix effects during LC-MS/MS analysis [2]. Therefore, the specific isotopic label of Pefloxacin-d3 is a critical specification for ensuring method accuracy and robustness.

Pefloxacin-d3 Quantitative Differentiation: Specifications and Method Validation Data


Isotopic Purity: 98 atom% D Specification Ensures Minimal Unlabeled Interference

Pefloxacin-d3 is supplied with a certified isotopic enrichment of 98 atom% deuterium (²H), as reported by multiple vendors including BOC Sciences and Alfa Chemistry . While a direct comparative study of isotopic purity versus Pefloxacin-d5 is not publicly available, this specification is a critical quantitative metric for evaluating an internal standard's quality. A lower enrichment would introduce a higher proportion of unlabeled pefloxacin (²H content of ~0.015%), directly contributing to the baseline signal and reducing the accuracy and limit of detection for the analyte.

Stable Isotope IDMS Isotopic Enrichment

Chemical Purity: 99.35% Specification for Reliable Calibration

High chemical purity is essential for an internal standard to prevent contamination of the analytical system and ensure that the instrument response is solely attributed to the labeled compound. Pefloxacin-d3 from MedChemExpress is specified at a purity of 99.35% . This level of purity ensures that the internal standard does not introduce significant amounts of impurities that could interfere with the detection of pefloxacin or other analytes in a multi-residue method.

LC-MS/MS Calibration Method Validation

Method Validation: 1-5% Relative Expanded Uncertainty in ID-LC-MS/MS

A peer-reviewed method using isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) with deuterated internal standards for fluoroquinolones in meat achieved a relative expanded uncertainty of 1-5% for the analytical results [1]. This study, while using norfloxacin-d5 and enrofloxacin-d5, demonstrates the performance class achievable with deuterated IS for this family of compounds. By class-level inference, Pefloxacin-d3 is the appropriate tool to achieve this level of analytical accuracy and precision for pefloxacin analysis.

Method Validation ID-LC-MS/MS Meat Analysis

Deuterium Placement: N-Methyl-d3 Labeling Minimizes Retention Time Shift

The location of deuterium atoms on the N-methyl group of Pefloxacin-d3, rather than on the ethyl group as in Pefloxacin-d5, is hypothesized to result in a smaller chromatographic retention time shift relative to the unlabeled analyte [1]. This is a critical, albeit class-level, advantage because co-elution of the analyte and its internal standard is essential for fully compensating for matrix-induced ion suppression or enhancement. The study by Lee et al. highlights that even deuterated internal standards can exhibit a slight retention time difference, reducing the effectiveness of the isotope dilution technique [2].

LC-MS/MS Matrix Effect Deuterium Labeling

Pefloxacin-d3: Optimal Use Cases in Analytical and Research Workflows


Accurate Quantification of Pefloxacin in Complex Biological Matrices (Plasma/Tissue)

For pharmacokinetic studies or therapeutic drug monitoring requiring the precise measurement of pefloxacin in human or animal plasma, Pefloxacin-d3 is the optimal internal standard. Its 98 atom% D isotopic purity ensures minimal interference, allowing for accurate calibration and quantification of the target analyte even in the presence of complex biological matrix effects. This is essential for generating reliable ADME (absorption, distribution, metabolism, and excretion) data.

Regulatory Compliance in Food Safety and Environmental Monitoring

In accredited laboratories performing surveillance of fluoroquinolone antibiotic residues in food (e.g., meat, fish, milk) or environmental water samples, the use of a stable isotope-labeled IS like Pefloxacin-d3 is a cornerstone of method validation and regulatory compliance. The demonstrated class-level analytical accuracy of 1-5% relative expanded uncertainty in similar ID-LC-MS/MS methods [1] supports the use of Pefloxacin-d3 to achieve the stringent performance criteria required for confirmatory analysis and traceable measurement results.

Method Development and Validation for High-Throughput LC-MS/MS Assays

When developing a new or improved LC-MS/MS method for pefloxacin, the high chemical purity (99.35%) of Pefloxacin-d3 provides a reliable and consistent internal standard. This minimizes troubleshooting during method development related to unknown peaks or variable instrument response. Its N-methyl-d3 labeling may offer a more favorable chromatographic profile compared to alternatives, potentially simplifying method optimization and ensuring robustness in high-throughput screening workflows.

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